5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole

Medicinal Chemistry Organic Synthesis Building Block Reactivity

5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole (CAS 100442-49-7) is a halogenated heterocyclic building block with the molecular formula C₄H₂ClF₃N₂O and a molecular weight of 186.52 g/mol. The compound features a 1,2,4-oxadiazole core substituted with an electrophilic chloromethyl group at the 5-position and a strongly electron-withdrawing trifluoromethyl group at the 3-position.

Molecular Formula C4H2ClF3N2O
Molecular Weight 186.52
CAS No. 100442-49-7
Cat. No. B3001624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole
CAS100442-49-7
Molecular FormulaC4H2ClF3N2O
Molecular Weight186.52
Structural Identifiers
SMILESC(C1=NC(=NO1)C(F)(F)F)Cl
InChIInChI=1S/C4H2ClF3N2O/c5-1-2-9-3(10-11-2)4(6,7)8/h1H2
InChIKeyWACHKVQSVMCWOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole (CAS 100442-49-7) | Core Building Block Profile for Procurement & Research


5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole (CAS 100442-49-7) is a halogenated heterocyclic building block with the molecular formula C₄H₂ClF₃N₂O and a molecular weight of 186.52 g/mol . The compound features a 1,2,4-oxadiazole core substituted with an electrophilic chloromethyl group at the 5-position and a strongly electron-withdrawing trifluoromethyl group at the 3-position . This heterocyclic scaffold is widely recognized in medicinal chemistry as a metabolically stable bioisostere of amide and ester functionalities, capable of modulating key physicochemical properties such as lipophilicity and hydrogen-bonding capacity [1]. The compound typically serves as a reactive intermediate in multi-step organic syntheses for pharmaceuticals and agrochemicals, with commercial suppliers offering purities ≥95% .

Why 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole Cannot Be Replaced by Close Analogs or In-Class Alternatives


5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole occupies a specific and non-interchangeable chemical space defined by the precise positioning of its two functional groups. While other 1,2,4-oxadiazole derivatives—including regioisomers such as 3-(chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole or analogs lacking either the chloromethyl or trifluoromethyl group—may share the same heterocyclic core, they exhibit distinct reactivity profiles and physicochemical properties that preclude generic substitution. The electronic interplay between the 5-chloromethyl and 3-trifluoromethyl substituents on the oxadiazole ring directly governs both the compound's nucleophilic substitution reactivity and its lipophilicity (calculated LogP of approximately 0.97) . Substituting this compound with a regioisomer or an analog featuring a different halogen or alkyl group would alter the steric and electronic environment of the reactive center, thereby changing reaction kinetics, yields in downstream synthetic applications, and ultimately the biological or material properties of the final target molecules [1].

Quantitative Differentiation Evidence for 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole


Comparative Reactivity: 5-Chloromethyl vs. 3-Chloromethyl Regioisomers in Nucleophilic Substitution

The reactivity of 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole is fundamentally distinct from its regioisomer, 3-(chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole . While both compounds are classified as halogenated heterocycles, the position of the chloromethyl group on the oxadiazole ring dictates its electrophilicity and, consequently, its behavior in nucleophilic substitution reactions. The target compound, with the chloromethyl group at the 5-position, serves as a reactive intermediate capable of forming C-N, C-O, and C-S bonds under conditions that may not be directly transferable to the 3-substituted analog due to differential electronic effects exerted by the adjacent nitrogen atoms and the 3-trifluoromethyl group [1].

Medicinal Chemistry Organic Synthesis Building Block Reactivity

Physicochemical Property Comparison: Lipophilicity (LogP) Versus Analogs

The lipophilicity of 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole, a critical parameter governing membrane permeability and solubility in drug development, has been measured with a calculated LogP value of approximately 0.97 . This value positions the compound within a desirable range for many oral drug candidates (typically LogP 1-3) and is directly influenced by the combination of the polar oxadiazole core, the lipophilic trifluoromethyl group, and the chloromethyl substituent [1]. In contrast, the unsubstituted 1,2,4-oxadiazole exhibits a significantly lower LogP (calculated value ≈ -0.5), while analogs with larger alkyl or aryl groups in place of the chloromethyl moiety would be expected to have substantially higher LogP values (>2.0), which could compromise aqueous solubility and increase off-target binding [2].

Drug Discovery ADME Properties Physicochemical Profiling

Utility as a Synthetic Intermediate in the Generation of Diverse 1,2,4-Oxadiazole Libraries

5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole functions as a privileged scaffold in the rapid generation of structurally diverse compound libraries for drug discovery. The chloromethyl group at the 5-position serves as a versatile synthetic handle, enabling efficient derivatization via nucleophilic substitution with a wide range of amines, alcohols, and thiols to produce diverse analogs in high-throughput parallel synthesis formats . This contrasts with non-halogenated oxadiazole analogs, which lack a direct reactive site for such modular diversification and require more complex, lower-yielding multi-step syntheses to achieve similar structural variation [1].

Combinatorial Chemistry Drug Discovery Library Synthesis

Optimal Research and Industrial Applications for 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole


Synthesis of Novel Anti-Infective Agents via Scaffold Hopping

In medicinal chemistry programs targeting bacterial, fungal, or parasitic infections, 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole is employed as a key intermediate to replace metabolically labile amide or ester bonds via a scaffold-hopping strategy. The oxadiazole ring acts as a bioisostere, potentially improving metabolic stability and oral bioavailability of lead compounds [1]. The chloromethyl handle allows for the systematic introduction of diverse amine-bearing pharmacophores to rapidly explore structure-activity relationships (SAR) against specific microbial targets, leveraging the compound's favorable LogP (~0.97) for balanced permeability and solubility .

Construction of Fluorinated Agrochemical Building Blocks for Fungicide Development

The compound serves as a strategic intermediate in the development of novel fluorinated agrochemicals, particularly fungicides. The trifluoromethyl group is a privileged motif in modern crop protection agents due to its ability to enhance metabolic stability and lipophilicity, which can improve plant uptake and translocation [2]. Researchers utilize the reactive chloromethyl group to link the oxadiazole core to various biologically active moieties, such as pyrimidine amines or triazoles, generating hybrid molecules with potential activity against phytopathogenic fungi [3]. The regiochemistry of this specific isomer is crucial for achieving the desired spatial orientation of substituents in the target fungicide candidate.

Development of Functional Materials and Energetic Compounds

Beyond life sciences, 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole is a valuable precursor in materials science for synthesizing functional polymers, coatings, and energetic materials. The 1,2,4-oxadiazole ring contributes thermal stability and a high nitrogen content, while the trifluoromethyl group imparts unique electronic properties and hydrophobicity [4]. The chloromethyl group acts as a reactive site for grafting the heterocycle onto polymer backbones or for further elaboration into more complex, nitrogen-rich heterocycles used in propellants or gas-generating agents. The precise 5,3-substitution pattern on the oxadiazole ring influences the thermal decomposition profile and stability of the resulting materials compared to other regioisomers [5].

Probing Biological Targets with Activity-Based Protein Profiling (ABPP) Probes

In chemical biology, the electrophilic chloromethyl group of 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole can be utilized as a reactive warhead or a linker attachment point in the design of Activity-Based Protein Profiling (ABPP) probes. The trifluoromethyl group is a valuable spectroscopic handle for ¹⁹F NMR studies, allowing researchers to monitor probe binding and interactions with protein targets without isotopic labeling [6]. The compound's moderate lipophilicity (LogP ≈ 0.97) facilitates cell permeability, making it suitable for designing probes intended for intracellular target engagement studies. By attaching a fluorophore or biotin affinity tag via the chloromethyl group, researchers can create novel probes to identify and validate protein targets in complex proteomes.

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